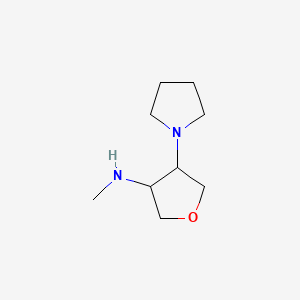
4-Aminopyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Aminopyrrolidin-2-one hydrochloride” is a chemical compound with the molecular formula C4H9ClN2O . It has a molecular weight of 136.58 g/mol . The IUPAC name for this compound is (4R)-4-amino-2-pyrrolidinone hydrochloride .
Synthesis Analysis
New derivatives of pyrrolidine-2-one have been synthesized through lactamization of γ –butyrolactone (GBL) by hydrazine hydrate (80%), ethylene diamine and ethanol amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a topological polar surface area of 55.1 Ų . The compound has a rotatable bond count of 0 .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Related Compounds
Research on compounds with structures or applications that might be similar to "4-Aminopyrrolidin-2-one hydrochloride" spans across various fields, including pharmacology, toxicology, and medicinal chemistry. While direct information on the specified compound was not found, insights can be drawn from related research areas.
Pharmacological and Biological Activities
Neurodegenerative Diseases Treatment : Compounds like 4-aminopyridine have been studied for their potential in treating neurodegenerative diseases, especially in improving neurological functions in spinal cord injury and multiple sclerosis by blocking potassium channels and enhancing axonal conduction (Hayes, 2006; Kostadinova & Danchev, 2019).
Antimalarial and Autoimmune Disorders : Derivatives of chloroquine and hydroxychloroquine, which share a core structure with some aminopyrrolidines, have been explored for their antimalarial properties and utility in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis due to their immunosuppressive effects (Taherian et al., 2013).
Chemical Synthesis and Drug Development : The synthesis and biological activity exploration of enantiomerically pure compounds based on the pyrrolidin-2-one pharmacophore have shown significant interest. These efforts are aimed at facilitating memory processes and attenuating the impairment of cognitive functions associated with various conditions (Veinberg et al., 2015).
Photodynamic Therapy : The use of certain compounds to enhance protoporphyrin IX accumulation in photodynamic therapy shows the role of chemical modifications in improving therapeutic outcomes. Such research indicates the potential for modified aminopyrrolidines in similar therapeutic strategies (Gerritsen et al., 2008).
Drug Delivery Systems : Polyvinylpyrrolidone, a polymer, has been employed in various drug delivery systems. Its utilization underscores the importance of chemical structures in developing pharmaceutical forms for better drug delivery and efficacy (Franco & De Marco, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-aminopyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHDNYPPBTWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736396 |
Source


|
| Record name | 4-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167465-93-2 |
Source


|
| Record name | 4-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)





![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)



![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)